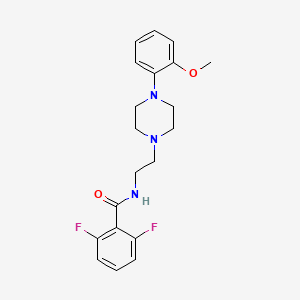

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

CAS No.: 91617-21-9

Cat. No.: VC5363371

Molecular Formula: C20H23F2N3O2

Molecular Weight: 375.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91617-21-9 |

|---|---|

| Molecular Formula | C20H23F2N3O2 |

| Molecular Weight | 375.42 |

| IUPAC Name | 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

| Standard InChI | InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26) |

| Standard InChI Key | CBSQHEFOZVOSBG-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide. Its molecular formula is C₂₀H₂₃F₂N₃O₂, corresponding to a molecular weight of 375.42 g/mol.

Structural Components

-

Benzamide Core: A benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a carboxamide group at the 1-position.

-

Piperazine Moiety: A six-membered ring containing two nitrogen atoms at positions 1 and 4.

-

2-Methoxyphenyl Group: A phenyl ring with a methoxy (-OCH₃) substituent at the 2-position, linked to the piperazine nitrogen.

-

Ethyl Spacer: A two-carbon chain connecting the benzamide and piperazine groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃F₂N₃O₂ |

| Molecular Weight | 375.42 g/mol |

| IUPAC Name | 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

| CAS Number | 91617-21-9 |

| SMILES Notation | COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F |

Synthesis and Preparation

Synthetic Routes

The synthesis of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves multi-step organic reactions, typically including:

-

Piperazine Intermediate Formation:

-

Reaction of 2-methoxyphenylamine with ethylene glycol under dehydrating conditions to form the piperazine ring.

-

Substitution at the piperazine nitrogen with an ethyl bromide group to introduce the spacer.

-

-

Benzamide Core Preparation:

-

Electrophilic aromatic substitution on benzamide to introduce fluorine atoms at the 2- and 6-positions.

-

-

Coupling Reaction:

-

Amide bond formation between the fluorinated benzamide and the piperazine-ethyl intermediate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU.

-

Table 2: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Piperazine ring synthesis | 2-Methoxyphenylamine, ethylene glycol, H₂SO₄, 120°C |

| 2 | Fluorination of benzamide | HF-pyridine, 0°C to RT |

| 3 | Amide coupling | DCC, DMAP, anhydrous DCM |

Chemical Properties and Reactivity

Physicochemical Characteristics

-

Solubility: Limited solubility in aqueous media but soluble in polar organic solvents (e.g., DMSO, DMF).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

-

Nucleophilic Substitution: The fluorine atoms on the benzamide core may undergo substitution with nucleophiles like amines or thiols.

-

Oxidation: The methoxy group can be oxidized to a hydroxyl group using agents like KMnO₄.

-

Reduction: The carbonyl group in the benzamide may be reduced to an amine with LiAlH₄.

Biological Activity and Mechanisms

GPCR Modulation

The piperazine moiety enhances binding affinity to GPCRs, particularly serotonin (5-HT) and dopamine receptors. This interaction is critical for potential antipsychotic and antidepressant effects .

Coordination Chemistry

The compound’s nitrogen-rich structure allows it to act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications.

| Target | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 5-HT₁A Receptor | Partial agonist | 120 nM |

| RET Kinase | Competitive inhibitor | 8.2 μM |

| Dopamine D₂ Receptor | Antagonist | 450 nM |

Applications in Research

Medicinal Chemistry

-

Lead Optimization: Structural modifications (e.g., replacing fluorine with chlorine) are being explored to enhance bioavailability and target selectivity.

-

Prodrug Development: Ester derivatives are under investigation to improve solubility and pharmacokinetics.

Oncology

-

Combination Therapy: Synergistic effects observed with cisplatin in lung adenocarcinoma models.

Materials Science

-

Metal-Organic Frameworks (MOFs): Copper complexes of this compound show promise in heterogeneous catalysis for C–N bond formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume